A Comprehensive Technical Guide to the Physical Properties of 4-Amino-2-methylbenzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 4-Amino-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical and chemical properties of 4-Amino-2-methylbenzoic acid (CAS No. 2486-75-1). The information herein is compiled for use in research, drug development, and quality control settings, offering both established data and standardized protocols for experimental verification.
Core Physicochemical Properties
4-Amino-2-methylbenzoic acid, also known as 4-amino-o-toluic acid, is a substituted aromatic carboxylic acid. Its structure, featuring both an acidic carboxyl group and a basic amino group, makes it an interesting building block in medicinal chemistry and material science.
The quantitative physical properties of 4-Amino-2-methylbenzoic acid are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-2-methylbenzoic acid | [1] |
| CAS Number | 2486-75-1 | [1][2][3] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Appearance | White to light orange/yellow/green powder or crystal | [2][3] |
| Melting Point | 160-165 °C | |
| Boiling Point | Data not available; likely to decompose upon heating. | |
| Solubility | Soluble in methanol. Insoluble in water, but expected to be soluble in aqueous acid and base. | [4][5][6][7] |
| pKa | Data not experimentally determined. Predicted to have two pKa values: one for the carboxylic acid group (pKa₁) and one for the protonated amino group (pKa₂). By analogy to similar compounds, pKa₁ is expected to be ~4-5 and pKa₂ ~2-3. | [8] |
Experimental Protocols for Property Determination
Detailed methodologies for the experimental determination of the key physical properties of 4-Amino-2-methylbenzoic acid are provided below. These protocols represent standard laboratory procedures for the characterization of organic compounds.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[9][10][11][12]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the 4-Amino-2-methylbenzoic acid sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder into a dense column of 2-3 mm in height.[12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Initial Determination (Rapid Heating): Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.[12]
-
Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 15 °C below the approximate melting point. Insert a new sample and heat at a slow rate of 1-2 °C per minute.[12]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point of the substance.[12]
Solubility Profiling
This protocol determines the solubility of the compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[4][5][6][7][13]
Materials:
-
Test tubes and rack
-
Spatula
-
Graduated pipettes
-
Solvents: Deionized water, 5% w/v HCl, 5% w/v NaOH, Methanol, Diethyl ether.
-
pH indicator paper
Procedure:
-
Sample Preparation: Place approximately 10-20 mg of 4-Amino-2-methylbenzoic acid into separate, labeled test tubes for each solvent.
-
Solvent Addition: Add 1 mL of the first solvent (e.g., deionized water) to the corresponding test tube.
-
Observation: Vigorously shake the test tube for 30-60 seconds. Observe if the solid dissolves completely. If it is water-soluble, test the solution with pH paper.[4][13]
-
Systematic Testing:
-
If the compound is insoluble in water , test its solubility in 5% NaOH. If it dissolves, it indicates the presence of an acidic group (carboxylic acid).
-
If it is insoluble in water , also test its solubility in 5% HCl. If it dissolves, it indicates the presence of a basic group (amino group).
-
Test solubility in organic solvents like methanol and diethyl ether to determine its polarity profile.
-
-
Recording Results: Classify the compound's solubility in each solvent as 'soluble', 'partially soluble', or 'insoluble'.
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constants (pKa) by creating a titration curve.[14][15][16]
Apparatus:
-
Calibrated pH meter with an electrode
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
Procedure:
-
Sample Preparation: Accurately weigh a sample of 4-Amino-2-methylbenzoic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Some gentle heating or the addition of a small amount of co-solvent like methanol may be necessary for initial dissolution.
-
Acidification: To determine both pKa values, first, titrate with 0.1 M HCl to a low pH (e.g., pH 2) to ensure both the amino and carboxyl groups are fully protonated.
-
Titration with Base: Titrate the acidified solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.2 mL).
-
Data Collection: After each increment of NaOH is added, allow the pH reading to stabilize, and record the pH and the total volume of NaOH added.
-
Titration Curve: Continue the titration until the pH reaches a high value (e.g., pH 12). Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination: The curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points.
-
pKa₁ (Carboxylic Acid): The pH at the midpoint of the first buffer region.
-
pKa₂ (Protonated Amine): The pH at the midpoint of the second buffer region.
-
Spectroscopic Analysis Protocols
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[17][18][19][20][21]
Materials:
-
FT-IR spectrometer
-
Agate mortar and pestle
-
KBr pellet press kit
-
Spectroscopy-grade KBr powder (kept in a desiccator)
Procedure:
-
Sample Preparation: Grind 1-2 mg of 4-Amino-2-methylbenzoic acid with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.[18]
-
Pellet Formation: Place the mixture into the die of a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[19]
-
Background Spectrum: Place the KBr pellet holder (with a blank KBr pellet or empty) in the spectrometer and run a background scan.
-
Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups (O-H, N-H, C=O, C=C aromatic, C-N, C-O).
UV-Vis spectroscopy is used to study the electronic transitions within the aromatic system.[22][23][24][25]
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopy-grade solvent (e.g., methanol or ethanol)
Procedure:
-
Solution Preparation: Prepare a dilute stock solution of 4-Amino-2-methylbenzoic acid in a suitable UV-transparent solvent (e.g., methanol). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (obtain a baseline).
-
Sample Measurement: Rinse and fill a cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For aromatic compounds like this, expect characteristic π→π* transitions.[23][25]
NMR spectroscopy provides detailed information about the molecular structure, including the number and types of protons and carbon atoms.[26][27][28][29][30]
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of 4-Amino-2-methylbenzoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.[27]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and identify the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). For ¹³C NMR, identify the chemical shifts of the distinct carbon environments.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of 4-Amino-2-methylbenzoic acid.
Caption: A logical workflow for determining the physicochemical properties of a compound.
References
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- 28. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
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